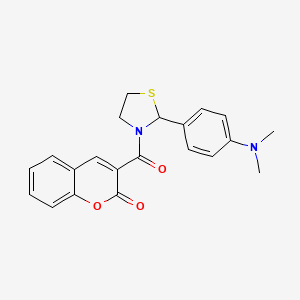

3-(2-(4-(dimetilamino)fenil)tiazolidin-3-carbonil)-2H-croman-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-(4-(dimethylamino)phenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H20N2O3S and its molecular weight is 380.46. The purity is usually 95%.

BenchChem offers high-quality 3-(2-(4-(dimethylamino)phenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-(dimethylamino)phenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los derivados de la tiazolidina exhiben un prometedor potencial anticancerígeno. Los investigadores han descubierto que ciertos compuestos que contienen el motivo de la tiazolidina muestran actividad contra líneas celulares cancerosas, incluidas las líneas celulares Reh . Investigaciones adicionales sobre el mecanismo de acción y la optimización de estos derivados podrían conducir a nuevas terapias contra el cáncer.

Actividad Anticancerígena

En resumen, los compuestos basados en tiazolidina, incluido el 3-(2-(4-(dimetilamino)fenil)tiazolidin-3-carbonil)-2H-croman-2-ona , ofrecen un rico panorama para la exploración científica. Los investigadores continúan investigando su síntesis, mecanismos de acción y posibles aplicaciones clínicas. Al comprender sus diversas propiedades, podemos desbloquear nuevas vías terapéuticas y mejorar los esfuerzos de descubrimiento de fármacos. 🌟 .

Mecanismo De Acción

Target of Action

Thiazolidine derivatives, which this compound is a part of, have been found to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have applications in various biological targets .

Mode of Action

It’s known that thiazolidine motifs, which this compound contains, behave as a bridge between organic synthesis and medicinal chemistry . They compel researchers to explore new drug candidates .

Biochemical Pathways

Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This suggests that they likely interact with multiple biochemical pathways.

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

It’s known that thiazolidine derivatives have diverse therapeutic and pharmaceutical activity , suggesting that they likely have significant molecular and cellular effects.

Action Environment

It’s known that the reaction between aliphatic aldehydes and 1,2-aminothiols is fast and efficient at a broad range of ph (ph = 5–9) with millimolar concentrations of the substrates . This suggests that the compound’s action may be influenced by the pH of its environment.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 3-(2-(4-(dimethylamino)phenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one are largely attributed to the thiazolidine motif. Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Cellular Effects

While specific cellular effects of 3-(2-(4-(dimethylamino)phenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one . This suggests that the compound may have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-(2-(4-(dimethylamino)phenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is not yet fully understood. Thiazolidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(2-(4-(dimethylamino)phenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one in laboratory settings are not yet fully documented

Actividad Biológica

The compound 3-(2-(4-(dimethylamino)phenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and molecular docking studies, to provide a comprehensive overview of its biological activity.

Synthesis

The synthesis of the target compound typically involves the reaction of thiazolidine derivatives with chromone frameworks. Various methods have been explored to optimize yield and purity. For instance, one efficient protocol utilizes a one-pot reaction involving thiazolidine derivatives and chromone precursors, achieving high yields and purity under mild conditions .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Recent studies have demonstrated that derivatives containing the thiazolidine and chromone moieties exhibit promising anticancer properties. For example, compounds derived from similar structures showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer cells), with IC50 values indicating potent activity .

- Antimicrobial Properties : Compounds related to thiazolidine structures have shown moderate to good antimicrobial activity against a range of pathogens, suggesting a broad-spectrum potential .

- Anticonvulsant Effects : Some derivatives have been evaluated for their anticonvulsant properties, with certain compounds displaying efficacy comparable to standard treatments like diazepam .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity and interaction mechanisms of the compound with various biological targets. For instance, docking studies against VEGFR-2 indicated that certain derivatives bind effectively, with binding energies comparable to established drugs like Sorafenib .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

- Anticancer Efficacy on MCF-7 Cells :

- Antimicrobial Testing :

Table 1: Biological Activity Summary

| Activity Type | Compound Derivative | Target Cell Line/Pathogen | IC50/MIC Value |

|---|---|---|---|

| Anticancer | 6b | MCF-7 | 11.2 ± 0.80 μM |

| Anticancer | 6d | MCF-7 | 10.5 ± 0.71 μM |

| Antimicrobial | Various | E. coli | MIC = 6.25 μg/mL |

| Anticonvulsant | Specific Derivative | Animal Model | Comparable to diazepam |

Propiedades

IUPAC Name |

3-[2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-3-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-22(2)16-9-7-14(8-10-16)20-23(11-12-27-20)19(24)17-13-15-5-3-4-6-18(15)26-21(17)25/h3-10,13,20H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXUPCOVVXPAAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.